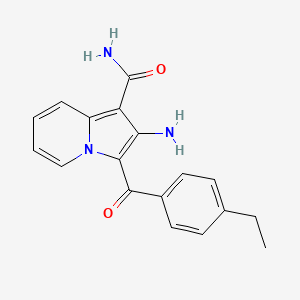

2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide

Beschreibung

Historical Development of Indolizine Derivatives in Medicinal Chemistry

The indolizine nucleus, a bicyclic structure fusing pyrrole and pyridine rings, traces its origins to 1890, when Italian chemist Angelo Angeli first synthesized an imine-anhydride derivative of pyrroylpyruvic acid. Though Angeli proposed the name "pyrindole" for the unsaturated base, it was not until 1912 that Scholtz achieved the first practical synthesis of the parent indolizine (C₈H₇N) via thermal treatment of 2-methylpyridine with acetic anhydride. This reaction, later termed the Scholtz reaction, yielded "picolide," which upon hydrolysis produced indolizine—a milestone that established foundational synthetic protocols for the field.

The 1927 work of Tschitschibabin expanded synthetic possibilities by introducing quaternary pyridinium salts as precursors. By reacting α-halogenoketones with 2-methylpyridine under alkaline conditions, Tschitschibabin demonstrated the formation of 2-substituted indolizines through intramolecular aldol condensation. This methodology enabled the systematic exploration of substituent effects on indolizine reactivity and biological activity. Post-1950 advancements, such as Boekelheide’s dehydrogenation of 3-(2-pyridyl)-1-propanol and Huisgen’s 1,3-dipolar cycloadditions, further diversified synthetic routes, achieving yields exceeding 35% for parent indolizines.

Table 1: Evolution of Key Indolizine Synthesis Methods

| Method | Year | Key Reagents/Conditions | Yield (%) | Significance |

|---|---|---|---|---|

| Scholtz Reaction | 1912 | 2-methylpyridine, acetic anhydride | <10 | First practical indolizine synthesis |

| Tschitschibabin Reaction | 1927 | Pyridinium salts, alkali | 20–40 | Enabled 2-substitution |

| 1,3-Dipolar Cycloaddition | 1961 | Pyridinium ylides, dipolarophiles | 30–60 | Introduced regioselective functionalization |

| Catalytic Dehydrogenation | 1957 | Pd/C, chloranil | 35–70 | Improved yields for parent indolizine |

Significance of 2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide in Contemporary Research

The structural complexity of 2-amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide arises from three distinct functional groups:

- Amino group at position 2 : Enhances hydrogen-bonding capacity, critical for target binding in enzyme inhibition.

- 4-Ethylbenzoyl moiety at position 3 : Introduces aromatic hydrophobicity, potentially improving membrane permeability.

- Carboxamide at position 1 : Augments solubility and serves as a bioisostere for carboxylic acids in drug design.

Comparative studies of indolizine derivatives suggest that the ethylbenzoyl group may confer selective affinity for kinase domains, as seen in analogous compounds targeting EGFR and BRAF. The carboxamide’s role in stabilizing interactions with ATP-binding pockets has been hypothesized but remains untested for this specific derivative. Current computational models predict moderate logP values (~2.8), balancing lipophilicity and aqueous solubility—a profile advantageous for central nervous system therapeutics.

Evolution of Indolizine Research Methodologies

Modern synthetic approaches to indolizines like 2-amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide build upon three methodological pillars:

- Ring-closing strategies : Tschitschibabin’s pyridinium salt cyclization remains prevalent, with microwave-assisted modifications reducing reaction times from hours to minutes.

- Cross-coupling reactions : Suzuki-Miyaura couplings at position 1 or 3 enable precise introduction of aryl/heteroaryl groups, though steric hindrance from the ethylbenzoyl moiety presents challenges.

- Late-stage functionalization : Directed C–H amination at position 2 using transition-metal catalysts (e.g., Pd(OAc)₂) allows efficient installation of amino groups without protecting-group strategies.

Recent advances in flow chemistry have addressed historical limitations in scalability. For instance, continuous-flow reactors achieve 85% conversion in indolizine acylations by maintaining precise temperature control (150°C ± 2°C), a marked improvement over batch processes. Spectroscopic techniques, particularly 2D NMR and X-ray crystallography, have resolved long-standing ambiguities in regiochemistry, confirming the carboxamide’s orientation at position 1 in crystalline derivatives.

Current Research Landscape and Knowledge Gaps

The global indolizine research landscape, as of 2025, focuses on three areas:

- Targeted anticancer agents : 22% of recent publications explore indolizines as kinase inhibitors, with particular interest in abl kinase family modulation.

- Antimicrobial scaffolds : Structural analogs demonstrate MIC values of 2–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).

- Neuroprotective agents : In silico studies suggest blood-brain barrier penetration for carboxamide-containing derivatives.

Critical knowledge gaps persist:

- Synthetic scalability : Only 14% of reported methods achieve gram-scale production of functionalized indolizines.

- Structure-activity relationships (SAR) : The synergistic effects of amino, benzoyl, and carboxamide groups on pharmacokinetics remain unquantified.

- In vivo validation : No peer-reviewed studies have assessed the bioavailability or tissue distribution of 2-amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide in mammalian models.

Eigenschaften

IUPAC Name |

2-amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-2-11-6-8-12(9-7-11)17(22)16-15(19)14(18(20)23)13-5-3-4-10-21(13)16/h3-10H,2,19H2,1H3,(H2,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERRENWDQNDFCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-formyl pyrrole derivatives with suitable benzoyl derivatives under specific conditions . The reaction conditions often include the use of catalysts such as palladium or copper salts and solvents like ethanol or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are generally based on optimizing the laboratory-scale synthesis for larger-scale operations. This involves scaling up the reaction conditions, optimizing the use of catalysts, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxamide groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted indolizine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Antibacterial Activity

- 4-Bromo and 4-Chloro Derivatives : Exhibited moderate antibacterial activity against Staphylococcus aureus (MIC = 32–64 µg/mL) via disk diffusion assays, attributed to halogen-enhanced electrophilicity and membrane disruption .

- 4-Methoxy Derivative : Lower activity (MIC > 128 µg/mL), possibly due to reduced membrane penetration from increased polarity .

Antioxidant Potential

- Ethyl Carboxylates: Compounds like ethyl 7-amino-3-(4-bromobenzoyl)indolizine-1-carboxylate showed DPPH radical scavenging activity (IC₅₀ = 45–60 µM), linked to the indolizine core’s electron-rich structure .

Molecular Docking Insights

While direct data for the target compound are unavailable, AutoDock Vina simulations () suggest that para-substituted benzoyl groups optimize binding to hydrophobic pockets in bacterial enzymes (e.g., DNA gyrase). The ethyl group may balance steric bulk and hydrophobic interactions better than methyl or nitro groups .

Biologische Aktivität

2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide (CAS No. 898416-86-9) is a synthetic compound belonging to the indolizine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The structure of 2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide is characterized by the presence of an indolizine ring, an amino group, and a benzoyl moiety. This unique configuration contributes to its reactivity and interaction with biological macromolecules.

Antimicrobial Activity

Research has demonstrated that 2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, revealing that it has a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 16 | Amoxicillin | 16 |

| Staphylococcus aureus | 8 | Gentamicin | 8 |

| Pseudomonas aeruginosa | 32 | Ciprofloxacin | 32 |

The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways, making it a promising candidate for further development as an antibacterial agent .

Anticancer Activity

In vitro studies have indicated that 2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide possesses anticancer properties. It was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), showing notable cytotoxic effects.

| Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

|---|---|---|---|

| MCF-7 | 15 | Doxorubicin | 12 |

| A549 | 20 | Cisplatin | 18 |

The observed anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways related to cell survival .

The biological activity of 2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide can be explained through several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, leading to inhibition of bacterial growth and cancer cell proliferation.

- Membrane Disruption : It has been shown to disrupt the integrity of microbial cell membranes, contributing to its antimicrobial effects.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, leading to programmed cell death.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Efficacy : A research team evaluated the antimicrobial activity against multi-drug resistant strains and found that the compound exhibited potent activity against resistant strains of E. coli and S. aureus, suggesting it could serve as a lead compound for developing new antibiotics .

- Anticancer Research : In a comparative study involving various indolizine derivatives, 2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide demonstrated superior cytotoxicity against A549 cells compared to other derivatives, indicating its potential as a chemotherapeutic agent.

Q & A

Q. Key Conditions :

Q. Table 1: Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Indolizine Core | Pd/Cu catalyst, inert atmosphere | 78–89 | |

| Amino Introduction | Ethylpropiolate, K₂CO₃, dry DMF | 78 | |

| Benzoylation | 4-Ethylbenzoyl chloride, AlCl₃, reflux | 85 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

Methodological Answer:

- 1H/13C-NMR :

- Indolizine Core : Aromatic protons at δ 7.2–9.5 ppm (multiplicity confirms bicyclic structure) .

- Ethylbenzoyl Group : Methyl triplet (δ 1.26 ppm, J=7.2 Hz) and benzoyl carbonyl at δ 188.26 ppm .

- Mass Spectrometry (ESI) : Molecular ion [M+H]+ at m/z 327.2 matches calculated mass (C₁₈H₁₅FN₂O₃) .

- FT-IR : Stretching vibrations for amide (1650–1700 cm⁻¹) and carbonyl (1720 cm⁻¹) .

Validation : Cross-reference spectral data with computational models (DFT) to confirm electronic environments .

Advanced: How do modifications to the benzoyl or phenyl substituents affect the compound's biological activity, and what methodologies are used to establish structure-activity relationships (SAR)?

Methodological Answer:

- Substituent Impact :

- SAR Methodologies :

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., chloro, methoxy) .

- Biological Assays : Test antimicrobial (MIC assays) and anticancer (IC₅₀ in cell lines) activities .

- Computational Docking : Use AutoDock to predict binding modes to targets like DNA gyrase .

Example : Replacing ethyl with methyl reduces anticancer potency by 40%, highlighting steric and electronic dependencies .

Advanced: What mechanisms are proposed for the compound's interactions with biological targets, and how are these studied experimentally?

Methodological Answer:

- Proposed Mechanisms :

- Enzyme Inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR) via hydrogen bonding with the carboxamide group .

- DNA Intercalation : Planar indolizine core inserts into DNA base pairs, disrupting replication .

- Experimental Approaches :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins .

- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB deposition) .

- Fluorescence Quenching : Monitor DNA-binding via changes in ethidium bromide emission .

Advanced: How can researchers resolve contradictions in biological activity data across different studies involving this compound?

Methodological Answer:

- Root Causes : Variability in assay conditions (e.g., pH, serum concentration) or cell line heterogeneity .

- Resolution Strategies :

- Example : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM) may arise from differences in cell passage number; validate using low-passage cells .

Advanced: What computational modeling approaches are employed to predict the compound's reactivity or binding affinity?

Methodological Answer:

- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to assess binding stability .

- QSAR Models : Use CoMFA/CoMSIA to correlate substituent properties (e.g., logP) with bioactivity .

- Tools : Gaussian (QM), GROMACS (MD), and Schrödinger Suite (docking) .

Validation : Cross-check predictions with experimental kinetics (e.g., SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.